Inuviscolide
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Overview
Description
Inuviscolide is a sesquiterpene lactone that is decahydroazuleno[6,5-b]furan-2(3H)-one substituted by a hydroxy group at position 5, a mthyl group at position 5 and methylidene groups at positions 3 and 8 (the 3aR,4aR,5R,7aS,9aS stereoisomer). Isolated from the aerial parts of Inula hupehensis, it exhibits anti-inflammatory activity. It has a role as an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, an organic heterotricyclic compound, a sesquiterpene lactone and a tertiary alcohol.
Scientific Research Applications
Anti-inflammatory Properties
Inuviscolide, a sesquiterpenoid from Inula viscosa, demonstrates notable anti-inflammatory properties. Studies have shown its inhibitory effects on enzymes like elastase, cyclooxygenase 1, and secretory phospholipase A(2), which are integral to inflammatory responses. Moreover, it effectively reduces skin leukocyte infiltration in murine models of dermatitis, suggesting its potential as a therapeutic agent for inflammatory skin conditions (Máñez et al., 2007). Additionally, this compound has been found to reduce oedema and interfere with leukotriene synthesis and mastocyte release of inflammatory mediators, further affirming its anti-inflammatory efficacy (Hernández et al., 2001).
Cytotoxic and Antibacterial Effects
Research into the cytotoxic and antibacterial properties of sesquiterpenes like this compound has been expanding. For instance, a study on the aerial parts of Inula graveolens revealed the isolation of this compound and its potential cytotoxic and antibacterial activities, hinting at its utility in developing new pharmaceutical products (Topçu et al., 1993). Further studies have corroborated the cytotoxic effects of this compound, particularly against human melanoma cell lines, indicating its potential in cancer treatment (Rozenblat et al., 2008).
Potential in Pharmaceutical Development
The broad spectrum of biological effects exhibited by sesquiterpene lactones, including this compound, presents a significant opportunity for the development of new pharmaceutical products. This compound, along with other sesquiterpenes, has shown promising anticancer and anti-inflammatory effects, as well as antifungal, analgesic, and antitrypanosomal activities. This versatility positions this compound as a candidate for further research and development in the pharmaceutical industry (Moujir et al., 2020).
Properties
CAS No. |
63109-30-8 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aS,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13+,15-/m1/s1 |
InChI Key |
GTYUWNQOOLJZBM-XLFUENPSSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@H]1C[C@H]3[C@H](CC2=C)OC(=O)C3=C)O |
SMILES |
CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)O |
Canonical SMILES |
CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)O |
Synonyms |
inuviscolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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